molecular formula C17H20N6O2 B2450243 3-(dimethylamino)-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide CAS No. 2034229-25-7

3-(dimethylamino)-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide

Cat. No. B2450243
M. Wt: 340.387
InChI Key: DBIDADSVCZMALV-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis and Biological Activity

Synthesis and cytotoxic activity of carboxamide derivatives : A study conducted by Deady et al. (2003) explored the synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines. These derivatives demonstrated potent cytotoxic properties against various cancer cell lines, including murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines, with some compounds showing IC50 values less than 10 nM. This research highlights the potential of these compounds in cancer therapy (Deady et al., 2003).

Antibacterial and antifungal effects of novel pyrazolo derivatives : Abdel‐Aziz et al. (2008) synthesized novel pyrazolo derivatives incorporating a thiazolo[3,2‐a]benzimidazole moiety. These compounds exhibited moderate antibacterial and antifungal effects, indicating their potential as antimicrobial agents (Abdel‐Aziz et al., 2008).

Crystal Structures and Material Chemistry

Crystal structures of pyran derivatives : Kranjc et al. (2012) investigated the crystal structures of methyl 3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxylate and N-[5-(3,4-Dimethoxyphenyl)-6-methyl-2-oxo-2H-pyran-3-yl]benzamide. Their findings revealed insights into the hydrogen-bonded dimer formations and supramolecular aggregation facilitated by π–π interactions and weak C-H···O hydrogen bonding, contributing to the understanding of the molecular architecture of these compounds (Kranjc et al., 2012).

Antioxidant and Antitumor Activities

Synthesis and antioxidant evaluation of 1,3,4-oxadiazoles : Bondock et al. (2016) synthesized a series of new functionalized 2-benzoylamino-5-hetaryl-1,3,4-oxadiazoles. These compounds were evaluated for their antioxidant activity, with some showing excellent antioxidant properties and high protection against DNA damage induced by the Bleomycin iron complex. This research contributes to the development of potential antioxidant agents (Bondock et al., 2016).

Anticancer derivatives of pyrazoloacridine : Bu et al. (2002) prepared pyrazolo[3,4,5-kl]acridines by reacting ethyl 1,9-dioxo-1,2,3,4,9,10-hexahydroacridine-4-carboxylate with various amines and then aromatizing the intermediate products. Among these, N-(2-(dimethylamino)ethyl)-1-(2-(dimethylamino)ethyl)-1,2-dihydropyrazolo[3,4,5-kl]acridine-5-carboxamide showed appreciable cytotoxicity in a panel of cell lines, highlighting its potential as an anticancer agent (Bu et al., 2002).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

3-(dimethylamino)-N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O2/c1-4-23-11-13(9-19-23)16-20-15(25-21-16)10-18-17(24)12-6-5-7-14(8-12)22(2)3/h5-9,11H,4,10H2,1-3H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBIDADSVCZMALV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=CC(=CC=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(dimethylamino)-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide

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